

Spectral Analysis of 3'-Aminopropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865

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This technical guide provides a detailed overview of the spectral data for **3'-Aminopropiophenone** (IUPAC name: 1-(3-aminophenyl)propan-1-one; CAS No: 1197-05-3). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers mass spectrometry data and provides typical experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Information

- Compound Name: **3'-Aminopropiophenone**
- Synonyms: m-Aminopropiophenone, 1-(3-aminophenyl)propan-1-one[1][2]
- CAS Number: 1197-05-3[1][2]
- Molecular Formula: C₉H₁₁NO[1][2]
- Molecular Weight: 149.19 g/mol [1][2]
- Chemical Structure:



Spectral Data

While experimental NMR and IR spectral data for **3'-Aminopropiophenone** are not readily available in public databases, this section provides mass spectrometry data and expected spectral characteristics based on the compound's structure.

Mass Spectrometry

The mass spectrum of **3'-Aminopropiophenone** is characterized by a molecular ion peak and several key fragment ions. The data presented below is consistent with a gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization.[\[1\]](#)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 149 | 45 | $[\text{M}]^+$ (Molecular Ion) |
| 120 | 100 | $[\text{M} - \text{C}_2\text{H}_5]^+$ (--INVALID-LINK--) or $[\text{M} - \text{CO} - \text{H}]^+$ (--INVALID-LINK--) |
| 92 | 50 | $[\text{C}_6\text{H}_6\text{N}]^+$ (--INVALID-LINK--) |
| 65 | 25 | $[\text{C}_5\text{H}_5]^+$ (--INVALID-LINK--) |

Note: Relative intensities are approximate and can vary based on instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **3'-Aminopropiophenone** are not available in the searched public databases. However, predicted chemical shifts based on the structure are presented below. These predictions are based on standard chemical shift ranges for similar functional groups.

Expected ^1H NMR Spectral Data (in CDCl_3)

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
|----------------------------|-------------------------------|-----------------------|--------------------------------------|
| -CH ₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 7.0 - 8.0 |
| -CH ₂ - (Ethyl) | 2.9 - 3.1 | Quartet (q) | 7.0 - 8.0 |
| -NH ₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |
| Aromatic H | 6.7 - 7.4 | Multiplet (m) | - |

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Expected Chemical Shift (ppm) |
|----------------------------|-------------------------------|
| -CH ₃ (Ethyl) | 8 - 12 |
| -CH ₂ - (Ethyl) | 30 - 35 |
| Aromatic C-NH ₂ | 145 - 148 |
| Aromatic C-H | 113 - 130 |
| Aromatic C-C=O | 137 - 140 |
| C=O | 198 - 202 |

Infrared (IR) Spectroscopy

Specific experimental IR data for **3'-Aminopropiophenone** is not available in the searched public databases. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) |
|------------------|--------------------------------|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for primary amine) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-N | Stretch | 1250 - 1350 |

Experimental Protocols

The following sections describe representative experimental protocols for acquiring NMR, IR, and Mass Spectra for a compound like **3'-Aminopropiophenone**.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of the **3'-Aminopropiophenone** sample is accurately weighed.[3]
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).[3]
- The solution is then transferred to a standard 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

- ^1H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Carbon-13 NMR spectra require a greater number of scans due to the low natural abundance of the ^{13}C isotope.^[4] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

As **3'-Aminopropiophenone** is a crystalline powder, the KBr pellet method is a common sample preparation technique.^[5]

KBr Pellet Method:

- Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
^[6]
- The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.^[6]
- The mixture is placed into a pellet die, and high pressure is applied using a hydraulic press to form a transparent or translucent pellet.^[6]
- The pellet is then placed in the sample holder of the FTIR instrument for analysis.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Procedure: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum showing absorbance or transmittance as a function of wavenumber.

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules like **3'-Aminopropiophenone**.^{[7][8]}

Sample Introduction and Ionization:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.
- The sample is volatilized by heating under high vacuum.^[7]
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[7][8]}
- This electron impact causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+). The excess energy from this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.^[9]

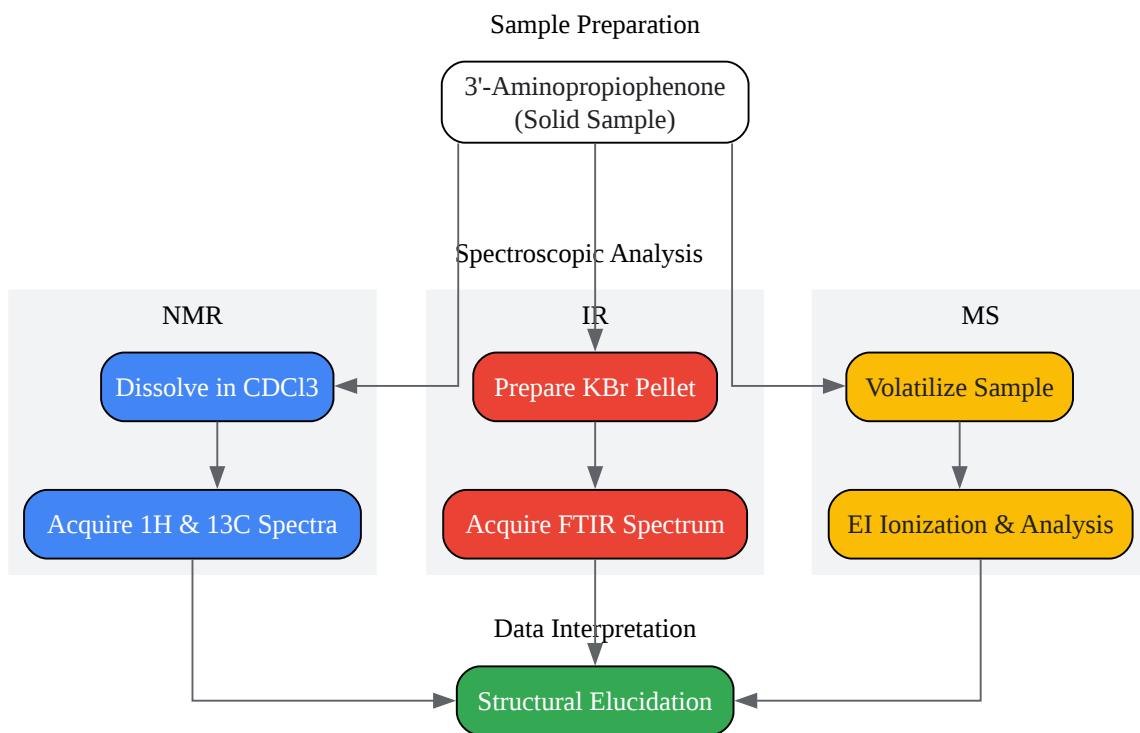
Mass Analysis and Detection:

- Analyzer: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detector: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectral analysis of a solid organic compound like **3'-Aminopropiophenone**.

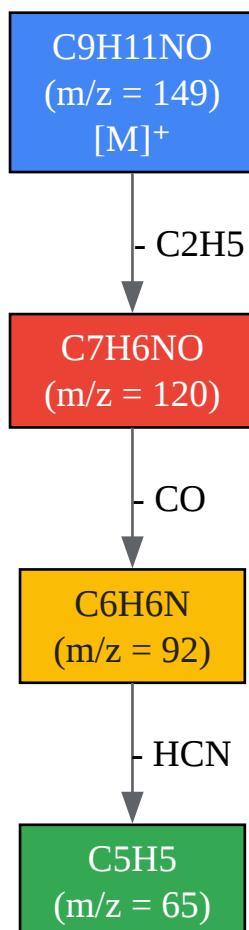


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Caption: General experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway for **3'-Aminopropiophenone** under Electron Ionization (EI) conditions.



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Caption: Key fragmentation of **3'-Aminopropiophenone** in EI-MS.

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